1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine
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Overview
Description
1-(3-Chloro-4-methylphenyl)-4-(4-ethoxybenzenesulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-4-(4-ethoxybenzenesulfonyl)piperazine typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 3-chloro-4-methylphenylamine with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-methylphenyl)-4-(4-ethoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or ethoxy groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-4-(4-ethoxybenzenesulfonyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-4-(4-ethoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-methylphenyl)piperazine: Lacks the ethoxybenzenesulfonyl group.
4-(4-Ethoxybenzenesulfonyl)piperazine: Lacks the 3-chloro-4-methylphenyl group.
1-(4-Methylphenyl)-4-(4-ethoxybenzenesulfonyl)piperazine: Lacks the chloro group.
Uniqueness
1-(3-Chloro-4-methylphenyl)-4-(4-ethoxybenzenesulfonyl)piperazine is unique due to the presence of both the 3-chloro-4-methylphenyl and 4-ethoxybenzenesulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H23ClN2O3S |
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Molecular Weight |
394.9 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(4-ethoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23ClN2O3S/c1-3-25-17-6-8-18(9-7-17)26(23,24)22-12-10-21(11-13-22)16-5-4-15(2)19(20)14-16/h4-9,14H,3,10-13H2,1-2H3 |
InChI Key |
AWVDJIYNTYQJMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
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